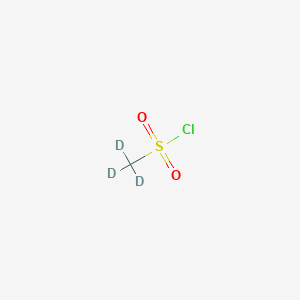

Methanesulfonyl Chloride-d3

Description

The exact mass of the compound Methane-d3-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trideuteriomethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3ClO2S/c1-5(2,3)4/h1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARBMVPHQWIHKH-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60464280 | |

| Record name | Methane-d3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35668-13-4 | |

| Record name | Methane-d3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35668-13-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and purification of Methanesulfonyl Chloride-d3

Precision Synthesis of Methanesulfonyl Chloride-d3 ( )

A Technical Guide for Stable Isotope Reagent Development

Executive Summary

This compound (MsCl-d3) is a critical electrophile in the synthesis of deuterated active pharmaceutical ingredients (APIs). By introducing a

This guide details the Sulfonate Salt Route , a high-fidelity protocol chosen for its operational safety and isotopic conservation compared to industrial oxidative chlorination methods. Unlike direct chlorination of thiols which requires handling hazardous chlorine gas, this method utilizes stable crystalline intermediates, ensuring maximum recovery of the expensive deuterium source.

Part 1: Strategic Synthesis Architecture

The synthesis is designed around two modular phases. The primary objective is to conserve the deuterium inventory found in the starting material, Methyl Iodide-d3 (

Phase 1: Nucleophilic Sulfonation

-

Reaction:

-

Logic: Sodium sulfite acts as a sulfur nucleophile. This step effectively "locks" the volatile methyl-d3 group into a stable, water-soluble solid salt (Sodium Methanesulfonate-d3).

Phase 2: Vilsmeier-Haack Catalyzed Chlorination

-

Reaction:

-

Logic: Direct reaction of sulfonates with thionyl chloride is kinetically sluggish. We employ Dimethylformamide (DMF) as a catalyst.[1] DMF reacts with

to form a reactive chloroiminium species (Vilsmeier reagent), which activates the sulfonate oxygen, facilitating rapid substitution by chloride under mild conditions.

Figure 1: The linear workflow emphasizes the isolation of the stable sulfonate salt intermediate to purify the isotopic stream before the volatile chloride formation.

Part 2: Detailed Experimental Protocol

Materials & Stoichiometry

| Reagent | Equiv.[2] | Role | Critical Attribute |

| Methyl Iodide-d3 | 1.0 | Limiting Reagent | >99.5 atom % D |

| Sodium Sulfite | 1.2 | Nucleophile | Anhydrous, free-flowing powder |

| Thionyl Chloride | 3.0 | Chlorinating Agent | Freshly distilled if yellow |

| DMF | 0.05 | Catalyst | Anhydrous (stored over sieves) |

| Dichloromethane | Solvent | Extraction | HPLC Grade |

Step 1: Preparation of Sodium Methanesulfonate-d3

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a high-efficiency reflux condenser.

-

Solvation: Dissolve Sodium Sulfite (

, 1.2 eq) in deionized water (approx. 3 mL per gram of sulfite). -

Addition: Add Methyl Iodide-d3 (

, 1.0 eq). Note: -

Reflux: Heat the biphasic mixture to mild reflux (approx. 80°C oil bath). The dense

layer will disappear over 3-5 hours as it converts to the water-soluble sulfonate. -

Isolation:

-

Concentrate the aqueous solution to dryness using a rotary evaporator.

-

Critical Drying: The resulting white solid contains inorganic salts (

, excess

-

Step 2: Catalytic Chlorination to MsCl-d3

-

Setup: Place the dried salt mixture into a flame-dried 3-neck flask equipped with an addition funnel, nitrogen inlet, and a gas outlet connected to a dilute NaOH scrubber (to trap

and -

Suspension: Suspend the solids in anhydrous Dichloromethane (DCM) or run neat (solvent-free) if scale permits. Pro Tip: Running neat maximizes throughput but requires careful thermal control.

-

Catalyst: Add DMF (0.05 eq).

-

Chlorination: Add Thionyl Chloride (

, 3.0 eq) dropwise via the addition funnel.-

Observation: Gas evolution (

) will begin immediately.

-

-

Reaction: Once addition is complete, heat the mixture to reflux (40°C for DCM; 75°C if neat) for 4 hours. The solid cake will break down as the product (liquid) forms.

-

Workup:

Part 3: Purification & Stabilization

Methanesulfonyl chloride is thermally labile at its atmospheric boiling point (161°C). Vacuum distillation is mandatory.

Distillation Parameters

-

Apparatus: Short-path distillation head with a Vigreux column.[5]

-

Pressure: 15 – 20 mmHg (Water aspirator or diaphragm pump).

-

Bath Temperature: 70 – 80°C.

-

Vapor Temperature (Collection): 55 – 62°C.

Fraction Cuts:

-

Foreshot: Residual

and DCM.[6] -

Main Fraction: MsCl-d3 (Clear to pale yellow liquid).[3]

-

Heel: Dark residue (polymerized sulfenes). Discard.

Storage: Store in a Schlenk tube or ampoule under Argon at 4°C. MsCl-d3 is a lachrymator and hydrolyzes rapidly in moist air.

Part 4: Mechanistic Insight (The "Why")

The use of DMF is not trivial; it changes the mechanism from a slow surface reaction to a rapid homogeneous catalysis.

Figure 2: The Vilsmeier reagent acts as a "chemical drill," activating the sulfonate oxygen for displacement by chloride.

Part 5: Analytical Validation

| Method | Expected Signal | Interpretation |

| Silent (or <1% residual peak at | Confirms high deuterium incorporation. | |

| Septet at | Characteristic C-D coupling pattern. | |

| GC-MS | M+ at m/z 117 (vs 114 for non-D) | Mass shift confirms d3-isotopologue. |

| IR | Strong bands at 1360, 1170 cm | Sulfonyl chloride stretch. |

References

-

Preparation of Methanesulfonyl Chloride. Organic Syntheses, Coll.[6] Vol. 4, p.571 (1963). Link

- Grounding: Establishes the baseline protocol for chlorin

-

Vilsmeier-Haack Reagent in Sulfonyl Chloride Synthesis. Journal of the Chemical Society C, 1968, 1603. Link

- Grounding: Validates the mechanism of DMF c

-

Methanesulfonyl chloride (Properties & Safety). PubChem Database, CID 31297.[7] Link

-

Synthesis of Sodium Methanesulfonate. GuideChem Technical Report. Link

- Grounding: Protocol for the sulfite/halide substitution reaction.

Sources

- 1. Alcohol to Chloride (SOCl2 + cat. DMF) [commonorganicchemistry.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 4. isotope.com [isotope.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 8. Methanesulfonyl chloride | CH3ClO2S | CID 31297 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Deuterium Advantage: Technical Guide to Methanesulfonyl Chloride-d3

Executive Summary: The Isotopic Edge

Methanesulfonyl Chloride-d3 (MsCl-d3), the fully deuterated isotopologue of methanesulfonyl chloride, is a critical reagent in the arsenal of modern medicinal chemistry. While chemically analogous to its proteo-counterpart, MsCl-d3 serves a distinct function in Deuterium Switch strategies—a method used to improve the pharmacokinetic (PK) profile of drug candidates by attenuating metabolic clearance.

Beyond pharmacokinetics, MsCl-d3 is an essential mechanistic probe. It allows researchers to elucidate reaction pathways involving sulfene intermediates and to synthesize deuterated leaving groups (mesylates) that retain isotopic labels for downstream nucleophilic substitutions. This guide provides a rigorous technical analysis of its properties, synthesis, and application in high-fidelity organic synthesis.

Physicochemical Profile

The substitution of hydrogen with deuterium (

Comparative Data Table

| Property | Methanesulfonyl Chloride (Unlabeled) | This compound (Labeled) |

| CAS Number | 124-63-0 | 35668-13-4 |

| Formula | CH | CD |

| Molecular Weight | 114.55 g/mol | 117.57 g/mol |

| Density (25°C) | 1.480 g/mL | ~1.52 g/mL (Estimated scaling) |

| Boiling Point | 161°C (760 mmHg) | 160–161°C (Decomp. >110°C) |

| Refractive Index | ||

| Appearance | Colorless to pale yellow liquid | Colorless liquid |

| Solubility | DCM, THF, Et | DCM, THF, Et |

| Storage | 2–8°C, Moisture Sensitive | 2–8°C, Inert Atmosphere (Ar/N |

Technical Note: While boiling points are similar, MsCl-d3 should always be distilled under reduced pressure (e.g., 60°C at 21 mmHg) to minimize thermal decomposition into SO

and methyl chloride-d3.

Chemical Reactivity & Synthesis Logic

Synthesis Pathways

The production of MsCl-d3 typically follows one of two high-purity pathways to ensure maximum deuterium enrichment (>99 atom % D).

-

Oxidative Chlorination: Reaction of Dimethyl disulfide-d6 with chlorine gas in the presence of water.

-

Sulfonic Acid Activation: Conversion of Methanol-d4 to Methyl-d3-iodide, followed by sulfonation to Sodium Methanesulfonate-d3, and finally chlorination with Thionyl Chloride (SOCl

).

Mechanistic Pathway: The Sulfene Intermediate

A critical aspect of using MsCl (and MsCl-d3) is the mechanism of mesylation. In the presence of a tertiary amine base (e.g., Triethylamine), the reaction proceeds via an E1cB elimination pathway to form a reactive Sulfene-d2 intermediate, rather than a direct nucleophilic attack on the sulfur.

Why this matters: If your substrate contains nucleophilic sites that are sensitive to elimination conditions, the choice of base and temperature is critical.

Figure 1: The E1cB mechanism showing the formation of the reactive Sulfene-d2 intermediate prior to mesylate formation.

Applications in Drug Discovery (The Deuterium Switch)

The primary utility of MsCl-d3 in medicinal chemistry is to install a metabolically stable "handle." The Carbon-Deuterium (C-D) bond is significantly stronger than the Carbon-Hydrogen (C-H) bond (Bond Dissociation Energy: ~83 kcal/mol for C-D vs ~79 kcal/mol for C-H).

Application Workflow: Attenuating Metabolism

When a drug candidate suffers from rapid oxidative demethylation (mediated by Cytochrome P450 enzymes), replacing the methyl group with a trideuteriomethyl group can significantly reduce clearance rates via the primary Kinetic Isotope Effect (KIE).

Figure 2: Decision logic for employing MsCl-d3 in Lead Optimization to address metabolic instability.

Experimental Protocol: Standard Mesylation with MsCl-d3

Objective: Conversion of a primary alcohol to a deuterated mesylate. Safety Precaution: MsCl-d3 is a lachrymator and corrosive .[1] Perform all steps in a functioning fume hood.

Materials

-

Substrate: Primary/Secondary Alcohol (1.0 equiv)

-

Reagent: this compound (1.2–1.5 equiv)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5–2.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Quench: NaHCO

(sat. aq.)

Step-by-Step Methodology

-

Preparation: Dissolve the alcohol (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N

or Ar). -

Cooling: Cool the reaction mixture to 0°C (ice bath).

-

Why? Controlling temperature prevents the exothermic runaway of the sulfene formation and minimizes side reactions (e.g., elimination of the alcohol to an alkene).

-

-

Base Addition: Add TEA (1.5 equiv) dropwise.

-

Reagent Addition: Add MsCl-d3 (1.2 equiv) dropwise via syringe over 5–10 minutes.

-

Observation: Slight fuming may occur; ensure good agitation.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1–2 hours. Monitor by TLC or LC-MS.

-

Validating the Endpoint: Look for the disappearance of the alcohol peak and the appearance of the mass shift (+3 mass units relative to non-deuterated standard, if available).

-

-

Workup:

-

Quench with saturated NaHCO

solution. -

Extract with DCM (3x).

-

Wash combined organics with Brine.

-

Dry over Na

SO

-

-

Purification: Mesylates are often unstable on silica gel. If purification is needed, use neutral alumina or rapid filtration through a short silica plug.

Handling & Safety Profile

-

Lachrymator: Exposure causes severe eye irritation and tearing.

-

Corrosive: Causes severe skin burns and eye damage.[1][2][3][4]

-

Moisture Sensitive: Hydrolyzes to form Methanesulfonic acid-d3 and HCl.

-

Incompatibility: Violent reaction with strong oxidizers and bases.

Disposal: Quench excess MsCl-d3 by slowly adding it to a stirred solution of dilute sodium hydroxide or sodium bicarbonate on an ice bath before disposal into halogenated waste.

References

-

Cambridge Isotope Laboratories. Methanesulfonyl chloride (D3, 98%) Safety Data Sheet (SDS). Retrieved from

-

PubChem. this compound Compound Summary (CID 76973633). National Library of Medicine. Retrieved from

-

Organic Syntheses. Methanesulfonyl Chloride Synthesis (General Procedure). Org.[5][6][7] Synth. 1940, 20, 50. Retrieved from

- Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. (Contextual grounding for Deuterium Switch).

-

Fisher Scientific. Methanesulfonyl chloride Safety Data Sheet. Retrieved from

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. kishida.co.jp [kishida.co.jp]

- 3. fishersci.com [fishersci.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. CAS 124-63-0: Methanesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 6. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 7. arkema.com [arkema.com]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Methanesulfonyl Chloride-d3

Introduction: The Analytical Imperative for Deuterated Reagents

In the landscape of modern pharmaceutical development and mechanistic organic chemistry, isotopically labeled compounds are indispensable tools. Methanesulfonyl Chloride-d3 (CD₃SO₂Cl), the deuterated analog of the widely used mesylating agent, serves as a critical reagent for introducing a stable isotopic tag. This allows researchers to trace metabolic pathways, elucidate reaction mechanisms, and quantify analytes with high precision using mass spectrometry. The efficacy of these applications, however, is fundamentally dependent on the isotopic and chemical purity of the reagent.

This technical guide provides an in-depth analysis of the essential spectroscopic data—Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR)—used to characterize this compound. Moving beyond a simple presentation of data, this document explains the causality behind the spectral features and outlines the robust methodologies required for confident structural verification and purity assessment.

Molecular Identity and Physicochemical Properties

This compound is a deuterated isotopologue of methanesulfonyl chloride. The substitution of protium (¹H) with deuterium (²H or D) imparts a significant mass shift, which is the primary basis for its utility in tracer studies.

| Property | Value | Source |

| Chemical Formula | CD₃SO₂Cl | [1] |

| CAS Number | 35668-13-4 | [1][2] |

| Molecular Weight | 117.57 g/mol | [1][2] |

| Density | 1.518 g/mL at 25 °C | [2] |

| Boiling Point | 60 °C at 21 mmHg | [2] |

| InChI Key | QARBMVPHQWIHKH-FIBGUPNXSA-N | [2] |

Mass Spectrometry: Confirming Isotopic Incorporation

Mass spectrometry is the definitive technique for verifying the molecular weight and, by extension, the successful incorporation of deuterium. The 3-dalton mass shift from the unlabeled analog is a primary confirmation point.[2]

Expert Analysis & Data Interpretation

The electron ionization (EI) mass spectrum of this compound is characterized by several key features. The molecular ion peak (M⁺) is expected at m/z 117. However, due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion region will present a distinctive isotopic pattern.[3] We expect to see a pair of peaks corresponding to [CD₃³⁵SO₂Cl]⁺ and [CD₃³⁷SO₂Cl]⁺ at m/z 117 and 119, respectively, with a relative intensity ratio of approximately 3:1.[3]

Fragmentation provides further structural confirmation. A prominent fragment is observed at m/z 82, corresponding to the loss of a chlorine radical (•Cl) from the molecular ion, forming the deuterated mesyl cation [CD₃SO₂]⁺. Another significant peak is found at m/z 18, which corresponds to the [CD₃]⁺ fragment.

Data Summary: Mass Spectrometry

| m/z | Proposed Fragment | Causality |

| 119 | [CD₃³⁷SO₂Cl]⁺ | Molecular ion with ³⁷Cl isotope |

| 117 | [CD₃³⁵SO₂Cl]⁺ | Molecular ion with ³⁵Cl isotope |

| 82 | [CD₃SO₂]⁺ | Loss of •Cl from the molecular ion |

| 18 | [CD₃]⁺ | Cleavage of the C-S bond |

Visualization: Fragmentation Pathway

Caption: EI-MS fragmentation of this compound.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dilute the this compound sample to approximately 1 mg/mL in a volatile, inert solvent such as dichloromethane.

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 15 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 15 to 200.

-

Data Acquisition: Acquire data in full scan mode.

-

-

Data Analysis: Integrate the chromatogram and analyze the mass spectrum of the peak corresponding to this compound. Verify the molecular ion cluster and key fragment ions.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint." For this compound, the most telling feature is the shift of carbon-hydrogen (C-H) vibrational modes to lower frequencies upon deuteration. This phenomenon is a direct consequence of the heavier mass of deuterium compared to protium and serves as a powerful diagnostic tool.[3]

Expert Analysis & Data Interpretation

The IR spectrum of unlabeled methanesulfonyl chloride shows characteristic C-H stretching vibrations around 2945 cm⁻¹.[3] In a successfully deuterated sample, these peaks will be absent or significantly diminished. They are replaced by C-D stretching vibrations, which appear at a much lower frequency, typically around 2150-2250 cm⁻¹.[3]

Other key absorptions remain relatively unshifted, as they involve bonds not directly connected to the deuterated methyl group. The strong, characteristic asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O) are expected around 1380 cm⁻¹ and 1170 cm⁻¹, respectively.[3][4] The C-S and S-Cl stretching frequencies are found in the fingerprint region.

Data Summary: Infrared Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~2250 - 2150 | C-D symmetric stretch | Key indicator of deuteration [3] |

| ~1383 | S=O asymmetric stretch | Confirms sulfonyl group presence[3] |

| ~1170 | S=O symmetric stretch | Confirms sulfonyl group presence[3][4] |

| ~650 | C-S stretch | Skeletal vibration, shifted from ~700 cm⁻¹ in CH₃SO₂Cl[3] |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Causality: ATR is the preferred method for this compound, as it is a neat liquid and corrosive. This technique avoids the need for sample preparation (e.g., KBr pellets) and protects the instrument.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

-

Sample Application: Place a single drop of neat this compound directly onto the ATR crystal.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add 16 scans to achieve a good signal-to-noise ratio.

-

-

Processing: Perform a background scan of the clean, empty ATR crystal before running the sample. The instrument software will automatically ratio the sample spectrum to the background.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclei

NMR spectroscopy provides the most detailed information regarding the specific location and extent of isotopic labeling. For this compound, both ¹H and ¹³C NMR are essential for quality control.

¹H NMR (Proton NMR)

-

Expert Analysis: The primary purpose of running a ¹H NMR spectrum on a deuterated compound is to determine isotopic purity. For a sample with high isotopic enrichment (e.g., 98 atom % D), the singlet corresponding to the methyl protons (CH₃), which appears around 3.4 ppm in the unlabeled compound, should be nearly absent.[3][4] Any residual signal in this region allows for the direct quantification of the remaining non-deuterated species.

-

Data Summary:

-

Expected Chemical Shift (CD₃SO₂Cl): Absence of signal.

-

Residual Signal (~3.4 ppm): Corresponds to CH₃SO₂Cl impurity.

-

¹³C NMR (Carbon-13 NMR)

-

Expert Analysis: The ¹³C NMR spectrum provides definitive confirmation of the carbon skeleton. In the unlabeled compound, the methyl carbon appears as a quartet around 45 ppm due to coupling with the three protons. For this compound, this signal changes dramatically. Due to coupling with three deuterium nuclei (spin I=1), the signal for the CD₃ carbon will appear as a multiplet (a heptet, following the 2nI+1 rule where n=3, I=1). Furthermore, the carbon resonance will be shifted slightly upfield compared to its protio-analog due to the deuterium isotope effect.

-

Data Summary:

-

Expected Chemical Shift (CD₃SO₂Cl): ~44-45 ppm (heptet).

-

Coupling Constant (JC-D): ~20-22 Hz.

-

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Causality: Chloroform-d (CDCl₃) is an excellent solvent choice as it is chemically inert to the analyte and its residual proton signal (7.26 ppm) provides a convenient chemical shift reference.

-

Prepare a solution by dissolving ~10-20 mg of this compound in ~0.6 mL of CDCl₃ in a 5 mm NMR tube.

-

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (zg30).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 5 seconds (to ensure full relaxation for quantitative analysis of impurities).

-

Number of Scans: 16.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled pulse program (zgpg30).

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more (as ¹³C is an insensitive nucleus).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the ¹H spectrum to the residual CDCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Visualization: Logic for Spectroscopic Verification

Caption: Workflow for the spectroscopic verification of this compound.

References

- Hanai, K., Okuda, T., & Machida, K. (1975). Vibrational-Spectra of Methanesulfonyl chloride and methanesulfonyl chloride D3. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 31(9-10), 1227-1232.

-

PubChem. (n.d.). This compound,13C. Retrieved from [Link]

-

PubChem. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

-

NIST. (n.d.). Methanesulfonyl chloride. In NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Methanesulfonyl Cyanide. Retrieved from [Link]

-

Eurisotop. (n.d.). METHANESULFONYL CHLORIDE (D3, 98%). Retrieved from [Link]

-

NIST. (n.d.). Methanesulfonyl chloride IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Methanesulfonyl chloride - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

Sources

Formation of sulfene from Methanesulfonyl Chloride-d3

Mechanistic Generation and Trapping of Sulfene-d from Methanesulfonyl Chloride-d

Executive Summary

This technical guide details the generation of Sulfene-d

Mechanistic Foundations

The formation of sulfene from methanesulfonyl chloride (MsCl) is a classic example of an elimination-addition pathway, distinct from standard S

The Elimination Pathway

Upon treatment with a tertiary amine (e.g., Triethylamine, DIPEA), MsCl-d

-

Base Attack: The amine abstracts a deuterium from the

-carbon. -

Chloride Expulsion: The electrons from the C-D bond form a C=S double bond, expelling the chloride ion.

-

Formation of Sulfene-d

: The resulting species is Sulfene-d

The Deuterium Fate (Critical Control Point)

A common pitfall in deuterated synthesis is the assumption that the –SO

-

The Loss: The elimination step removes one D, yielding

.[1] -

The Trap: When the sulfene is trapped by a nucleophile (Nu-H), the resulting anion (

) must be protonated. -

The Scramble: If the proton source is the ammonium salt formed in step 1 (

), the product may be –SO

Pathway Visualization

The following diagram illustrates the bifurcation between direct substitution (preserving d

Figure 1: Mechanistic pathway showing the generation of Sulfene-d

The Reagent: Methanesulfonyl Chloride-d [1]

Before initiating the reaction, verify the physicochemical properties of the deuterated reagent. Note the higher density due to the heavy isotope effect.

| Property | Methanesulfonyl Chloride (Standard) | Methanesulfonyl Chloride-d |

| Formula | CH | CD |

| MW | 114.55 g/mol | ~117.57 g/mol |

| Boiling Point | 161°C | 160-161°C (approx) |

| Density | 1.480 g/mL | ~1.51 g/mL |

| NMR Signature | ||

| Primary Hazard | Lachrymator, Corrosive | Lachrymator, Corrosive |

Handling: MsCl-d

Experimental Protocol: Trapping Sulfene-d

This protocol describes the "Gold Standard" method for verifying sulfene formation: The Opitz Enamine Trap . This reaction traps the transient sulfene to form a stable cyclic sulfone (thietane 1,1-dioxide), confirming the elimination mechanism.

Reagents & Setup

-

Substrate: Methanesulfonyl Chloride-d

(1.0 eq) -

Base: Triethylamine (Et

N) (1.2 eq) - Must be distilled from CaH -

Trap: 1-Morpholinocyclohexene (Enamine) (1.0 eq)

-

Solvent: Anhydrous Diethyl Ether or THF

-

Atmosphere: Argon balloon

Step-by-Step Methodology

-

Preparation: In a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel, dissolve 1-morpholinocyclohexene (10 mmol) and Triethylamine (12 mmol) in 50 mL anhydrous ether.

-

Thermal Control: Cool the solution to -15°C using a salt/ice bath.

-

Why? Sulfene formation is exothermic. Higher temperatures promote oligomerization of the sulfene (forming "sulfene polymers") rather than the desired cycloaddition.

-

-

Addition: Dissolve MsCl-d

(10 mmol) in 10 mL ether. Add this solution dropwise over 30 minutes.-

Observation: A white precipitate (Et

ND

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The sulfene-d

generated in situ undergoes a [2+2] cycloaddition with the enamine. -

Workup: Filter off the amine salt. Wash the filtrate with water (2x) and brine. Dry over MgSO

and concentrate. -

Analysis: The product is a bicyclic thietane dioxide.

-

NMR Check: The bridgehead proton signal will be split differently due to the CD

group. The absence of the methyl singlet confirms the incorporation of the sulfonyl unit.

-

Workflow Diagram

Figure 2: Operational workflow for the generation and trapping of Sulfene-d

Applications in Drug Development

Metabolic Stability (Deuterium Switch)

Researchers use MsCl-d

Avoiding the "Sulfene Leak"

If your goal is to synthesize a drug with a -SO

-

Strategy: Use a weaker base (Pyridine) or a hindered base that is poor at proton abstraction but good at scavenging protons (e.g., 2,6-Lutidine) to favor direct nucleophilic attack (

) at the sulfur atom over elimination. -

Verification: If you observe -SO

CD

References

-

King, J. F. (1975).[2][3][4] "Return of Sulfenes". Accounts of Chemical Research, 8(1), 10–17.[2] Link

-

Opitz, G. (1967).[5] "Sulfines and Sulfenes".[2][3] Angewandte Chemie International Edition, 6(12), 107–123. Link

-

Truce, W. E., Campbell, R. W., & Norell, J. R. (1964).[6] "Sulfene, an Intermediate in the Alcoholysis of Methanesulfonyl Chloride".[1][2][6][7] Journal of the American Chemical Society, 86(2), 288. Link

-

PubChem. (n.d.).[8][9] "Methanesulfonyl Chloride-d3 Compound Summary". National Center for Biotechnology Information. Link

-

King, J. F., et al. (1992).[10] "Mechanisms of hydrolysis... and the mechanism of hydration of sulfenes". Journal of the American Chemical Society, 114(5), 1743–1749. Link

Sources

- 1. This compound | 35668-13-4 | Benchchem [benchchem.com]

- 2. Sulfene - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 8. Methane-d3-sulfonyl chloride | CH3ClO2S | CID 11389382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (3,4-Dichlorophenyl)methanesulfonyl chloride | C7H5Cl3O2S | CID 2794622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Mechanistic Probing and Deuterium Incorporation: A Guide to Kinetic Isotope Effects with Methanesulfonyl Chloride-d3

Executive Summary

Methanesulfonyl Chloride-d3 (MsCl-d3,

For the research scientist, MsCl-d3 offers a unique window into the transition states of nucleophilic substitutions. Unlike typical electrophiles that react via standard

Part 1: Theoretical Framework – The Sulfene Divergence

The reactivity of methanesulfonyl chloride is defined by the acidity of its

The Concerted Substitution ( )

The nucleophile attacks the sulfur atom directly, displacing the chloride.

-

Isotope Effect: Secondary Deuterium KIE (

KIE). -

Observation: The C-H/C-D bonds are not broken. The hybridization change at the sulfur and steric crowding causes a small effect, typically

.

The Elimination-Addition (Sulfene Mechanism)

The base removes an

-

Isotope Effect: Primary Deuterium KIE (

KIE).[1] -

Observation: A C-H/C-D bond is broken in the rate-determining step (RDS).[2] This results in a significant rate reduction for the deuterated species, typically

(often 2–7).

Visualization: Reaction Coordinate Divergence

The following diagram illustrates the energetic bifurcation between the

[3]

Part 2: Experimental Protocol for KIE Measurement

To determine the mechanism of a specific sulfonylation, a competitive KIE experiment is the gold standard. This method minimizes errors associated with temperature fluctuations and concentration variances between separate runs.

Protocol: Competitive NMR Method

Objective: Measure the intermolecular KIE by reacting a 1:1 mixture of MsCl (

Materials

-

Substrates: Methanesulfonyl Chloride (

), this compound ( -

Nucleophile: Benzyl alcohol (limiting reagent).

-

Base: Triethylamine (

) or Pyridine. -

Solvent: Deuterated Chloroform (

) or DCM. -

Internal Standard: 1,3,5-Trimethoxybenzene (inert).

Step-by-Step Methodology

-

Preparation: In a flame-dried flask under

, prepare a solution containing:-

1.0 equivalent of MsCl (

). -

1.0 equivalent of MsCl-d3 (

). -

0.5 equivalents of Nucleophile (limiting).

-

Internal Standard (for quantitative integration).

-

-

Initiation: Cool the mixture to 0°C. Add 1.5 equivalents of Base dropwise.

-

Reaction: Stir for 30–60 minutes. The reaction must go to completion relative to the limiting nucleophile.

-

Quenching: Quench with dilute HCl to neutralize excess base and hydrolyze remaining sulfonyl chlorides (rapidly).

-

Analysis (

NMR):-

Extract the organic layer, dry over

, and concentrate. -

Analyze via

NMR. -

Key Signal: Integrate the methyl protons of the product (Mesylate-

) vs. the residual unreacted MsCl- -

Note: Since the product from MsCl-d3 is "invisible" in

NMR (methyl group is

-

Calculation

For a competitive experiment with a limiting nucleophile, the KIE (

Where:

- = Fractional conversion of the substrate.

-

= Ratio of products (

- = Initial ratio of substrates.

Alternatively, for direct product analysis via Mass Spectrometry (simpler):

Workflow Diagram

Part 3: Data Interpretation & Applications[3]

Interpreting KIE Values

The magnitude of the KIE provides definitive evidence of the transition state geometry.

| KIE Value ( | Interpretation | Mechanistic Insight |

| 0.95 – 1.05 | No Effect / Secondary | |

| 1.10 – 1.30 | Secondary (Normal) | |

| > 2.0 | Primary | Sulfene Pathway (E1cB). The C-H bond is broken in the rate-determining step. Base removes proton to form |

| > 7.0 | Large Primary | Tunneling. Significant quantum tunneling contribution, often seen with hindered bases or low temperatures. |

Application: The Deuterium Switch in Drug Discovery

Beyond mechanism, MsCl-d3 is a critical reagent for synthesizing deuterated drugs. The "Deuterium Switch" involves replacing metabolic "hotspots" (C-H bonds susceptible to CYP450 oxidation) with C-D bonds.

-

Metabolic Shunting: If the mesyl-methyl group is a site of metabolic degradation (e.g., oxidation to hydroxymethyl), incorporating deuterium (via MsCl-d3) can slow this metabolism due to the primary KIE of the enzymatic reaction.

-

Stability: The C-D bond is approximately 6–10 times more stable towards homolytic cleavage than the C-H bond.

References

-

Simmons, E. M., & Hartwig, J. F. (2012).[1] On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations by Transition-Metal Complexes. Angewandte Chemie International Edition, 51(13), 3066–3072. Link

-

King, J. F., & du Manoir, J. R. (1975). Sulfenes. Direct observation and kinetics of formation. Journal of the American Chemical Society, 97(9), 2566–2567. Link

-

Gomez-Gallego, M., & Sierra, M. A. (2011).[1] Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Chemical Reviews, 111(8), 4857–4963. Link

-

Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019).[3] Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(11), 5276–5297.[3] Link

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. Link

Sources

The Deuterated Mesyl Synthon: A Technical Guide to Methanesulfonyl Chloride-d3 in Modern Drug Development

Foreword: The Subtle Power of a Neutron

In the intricate world of medicinal chemistry, the quest for therapeutic agents with optimized pharmacokinetic and pharmacodynamic profiles is perpetual. Among the myriad strategies employed, the selective incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, has emerged as a powerful tool.[1] This guide delves into the heart of this strategy, focusing on a specific and highly valuable reagent: methanesulfonyl chloride-d3 (CD₃SO₂Cl). We will explore its role as a source of the electrophilic deuterated mesyl (CD₃SO₂⁺) synthon and its profound implications for the development of safer, more effective pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the kinetic isotope effect to overcome metabolic liabilities and enhance the therapeutic window of their lead compounds.

The Foundation: Understanding Deuteration and the Kinetic Isotope Effect

Deuterium (²H or D), with a nucleus containing both a proton and a neutron, is approximately twice as heavy as protium (¹H).[2] This seemingly minor difference in mass gives rise to a significant phenomenon known as the deuterium Kinetic Isotope Effect (KIE) .[1][3] The carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than a corresponding carbon-hydrogen (C-H) bond.[1][4] Consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step proceed more slowly than those involving a C-H bond.[4]

In the context of drug metabolism, this effect is of paramount importance. Many drug candidates are cleared from the body through metabolic processes, often catalyzed by cytochrome P450 (CYP) enzymes, which frequently involve the oxidation and cleavage of C-H bonds.[1][4][5] By strategically replacing a hydrogen atom at a metabolically vulnerable site with deuterium, we can retard the rate of metabolism.[3][6] This can lead to a cascade of beneficial downstream effects.

Key Advantages of Deuteration in Drug Development:

| Advantage | Mechanistic Rationale | Reference |

| Improved Metabolic Stability | Slower enzymatic C-D bond cleavage leads to a longer drug half-life and reduced clearance. | [7][8] |

| Enhanced Bioavailability | Reduced first-pass metabolism can lead to higher systemic exposure of the parent drug. | [9][10] |

| Reduced Formation of Toxic Metabolites | "Metabolic shunting" can alter metabolic pathways, avoiding the production of harmful byproducts. | [9][10] |

| Increased Therapeutic Window | A combination of the above factors can lead to improved efficacy and a better safety profile. | [9][] |

| Potential for Lower Dosing | Increased half-life may allow for less frequent administration, improving patient compliance. | [8][10][] |

The first deuterated drug to receive FDA approval, deutetrabenazine, serves as a landmark example of this strategy's success.[5][7][8] Its improved pharmacokinetic profile compared to its non-deuterated counterpart validated the potential of deuterium incorporation in drug design.[7]

This compound: A Versatile Synthon for Deuterated Sulfonamides

The sulfonamide functional group (-SO₂NR₂) is a cornerstone of medicinal chemistry, present in a wide array of approved drugs with diverse therapeutic applications.[12] The introduction of a deuterated methylsulfonyl (mesyl) group (CD₃SO₂-) into a molecule can be a highly effective strategy to mitigate metabolic liabilities associated with this moiety. This compound (CD₃SO₂Cl) is the key reagent for achieving this transformation.[13][14][15][16]

The reactivity of this compound mirrors that of its non-deuterated analog. The sulfur atom is highly electrophilic due to the presence of two electron-withdrawing oxygen atoms and the chlorine leaving group.[17] This makes it susceptible to nucleophilic attack by primary and secondary amines, leading to the formation of stable deuterated sulfonamides.[18]

Synthetic Protocols and Mechanistic Considerations

The synthesis of deuterated sulfonamides from this compound is typically a straightforward and high-yielding reaction. The choice of base and solvent can be optimized depending on the specific amine substrate.

General Protocol for the Synthesis of a Deuterated Sulfonamide

This protocol describes a standard laboratory procedure for the synthesis of an N-substituted-trideuteromethanesulfonamide.

Materials:

-

This compound (CD₃SO₂Cl)

-

Primary or secondary amine of interest

-

Anhydrous dichloromethane (DCM)

-

Anhydrous pyridine or triethylamine

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0 equivalent) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.2 equivalents) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure deuterated sulfonamide.[19]

Mechanistic Insights

The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride.[17][19] This results in the formation of a tetrahedral intermediate, which then collapses to expel the chloride leaving group. The base is crucial for neutralizing the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards product formation.[19]

While a concerted Sₙ2-like mechanism is often depicted, evidence also suggests a stepwise addition-elimination pathway depending on the specific reactants and conditions.[17] For methanesulfonyl chloride, an alternative E1cB elimination mechanism to form the highly reactive intermediate sulfene (CH₂=SO₂) has been proposed, particularly in the presence of a non-nucleophilic base.[18] The use of this compound can serve as a powerful mechanistic probe. The elimination of DCl to form dideuterosulfene (CD₂=SO₂) can be confirmed by trapping this intermediate and analyzing the product for deuterium incorporation.[13]

Applications in Drug Discovery: A Case Study Perspective

The strategic incorporation of a CD₃SO₂- group can be particularly advantageous when the corresponding CH₃SO₂- group is a known site of metabolic oxidation. The oxidation of the methyl group to a hydroxymethyl or carboxylic acid derivative can lead to rapid clearance or the formation of active or inactive metabolites. By deuterating this position, the rate of this metabolic transformation can be significantly reduced.

Hypothetical Case Study: Optimization of a Kinase Inhibitor

Consider a promising kinase inhibitor with a methylsulfonamide moiety that exhibits excellent potency but suffers from rapid metabolic clearance due to oxidation of the methyl group.

-

Problem: The lead compound shows a short half-life in human liver microsome (HLM) stability assays, limiting its potential for in vivo efficacy. Metabolite identification studies confirm that the primary metabolic route is hydroxylation of the sulfonamide methyl group.

-

Proposed Solution: Synthesize the deuterated analog using this compound.

-

Expected Outcome: The resulting deuterated compound (Lead-d3) is expected to exhibit a significantly slower rate of metabolism at the sulfonamide moiety.

Comparative In Vitro Metabolism Data (Hypothetical)

| Compound | HLM Intrinsic Clearance (μL/min/mg) | Half-life (t½, min) |

| Lead Compound (CH₃) | 150 | 15 |

| Deuterated Analog (CD₃) | 30 | 75 |

This five-fold reduction in clearance and corresponding increase in half-life would be a significant improvement, potentially translating to enhanced in vivo exposure and efficacy, and possibly a more favorable dosing regimen.

Conclusion and Future Outlook

This compound is a valuable and versatile reagent in the medicinal chemist's toolbox. It provides a straightforward and efficient means of introducing a deuterated mesyl group, a "metabolic shield," at a key position in drug candidates. The underlying principle of the kinetic isotope effect is well-established, and its application in drug design has moved from a niche strategy to a mainstream approach for optimizing drug properties.[3][6] As our understanding of drug metabolism continues to deepen, the strategic and rational use of deuterated synthons like this compound will undoubtedly play an increasingly important role in the development of the next generation of safer and more effective medicines.

References

-

5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. (2024). Retrieved from [Link]

-

Three main advantages potentially provided by deuterated drugs. (n.d.). ResearchGate. Retrieved from [Link]

-

The kinetic isotope effect in the search for deuterated drugs. (n.d.). Retrieved from [Link]

-

Advantages of Deuterated Compounds - Clearsynth Discovery. (2024). Retrieved from [Link]

-

How using deuterium in pharmaceuticals is gaining momentum - deutraMed. (2020). Retrieved from [Link]

-

Deuterated drug - Wikipedia. (n.d.). Retrieved from [Link]

-

Guengerich, F. P. (2018). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Molecular Biology, 1744, 131–143. Retrieved from [Link]

-

Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug news & perspectives, 23(6), 398–404. Retrieved from [Link]

-

Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Publishing. (2025). Retrieved from [Link]

-

Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - ScienceOpen. (2022). Retrieved from [Link]

-

A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations - MDPI. (2019). Retrieved from [Link]

-

Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. (2016). Retrieved from [Link]

-

A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Retrieved from [Link]

-

Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride - ResearchGate. (2025). Retrieved from [Link]

-

Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - NIH. (2008). Retrieved from [Link]

-

methanesulfonyl chloride - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Sulfonyl chloride – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

-

Sulfonium Salt Reagents for the Introduction of Deuterated Alkyl Groups in Drug Discovery. (2023). Retrieved from [Link]

-

Di Martino, R. M. C., Maxwell, B. D., & Pirali, T. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(6), 481–503. Retrieved from [Link]

-

Selective hydrogen isotope exchange on sulfonamides, sulfilimides and sulfoximines by electrochemically generated bases - RSC Publishing. (2025). Retrieved from [Link]

-

Methanesulfonyl chloride - Wikipedia. (n.d.). Retrieved from [Link]

-

Chemical synthesis of deuterated Sulfavant A. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. (2020). Retrieved from [Link]

-

Mild Conditions for Deuteration of Primary and Secondary Arylamines for the Synthesis of Deuterated Optoelectronic Organic Molecules - PMC - NIH. (n.d.). Retrieved from [Link]

-

(PDF) Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. (2025). Retrieved from [Link]

-

Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

-

Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules | Chemical Reviews - ACS Publications. (2022). Retrieved from [Link]

-

Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC. (n.d.). Retrieved from [Link]

-

C-H deuteration of organic compounds and potential drug candidates - ResearchGate. (n.d.). Retrieved from [Link]

-

The deuteration of organic compounds as a tool to teach chemistry - SciELO México. (n.d.). Retrieved from [Link]

-

Medicinal applications of cyclodextrins - PubMed. (n.d.). Retrieved from [Link]

-

Methane-d3-sulfonyl chloride | CH3ClO2S | CID 11389382 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

METHANESULFONYL CHLORIDE - Eurisotop |. (n.d.). Retrieved from [Link]

-

Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (n.d.). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Deuterated drug - Wikipedia [en.wikipedia.org]

- 3. Portico [access.portico.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]

- 8. deutramed.com [deutramed.com]

- 9. researchgate.net [researchgate.net]

- 10. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. This compound | 35668-13-4 | Benchchem [benchchem.com]

- 14. isotope.com [isotope.com]

- 15. isotope.com [isotope.com]

- 16. METHANESULFONYL CHLORIDE | Eurisotop [eurisotop.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Protocol for mesylation of a hindered alcohol with Methanesulfonyl Chloride-d3

Application Note: High-Fidelity Mesylation of Sterically Hindered Alcohols using Methanesulfonyl Chloride-d3

Abstract & Strategic Context

The introduction of a deuterated mesyl group (

However, mesylating sterically hindered alcohols (secondary or tertiary) presents a kinetic and thermodynamic paradox. The steric bulk retards nucleophilic attack, requiring forcing conditions that often trigger the elimination of the resulting mesylate into an alkene (E2 pathway) or hydrolysis of the expensive this compound (

This guide details a protocol optimized for atom economy (preserving the deuterated reagent) and chemoselectivity (preventing elimination), utilizing a modified Crossland-Servis condition augmented with nucleophilic catalysis.

Mechanistic Rationale

To successfully mesylate a hindered substrate, one must understand the competing pathways.

The Sulfene vs. Nucleophilic Catalysis Duality

Standard mesylation (Pyridine/MsCl) relies on direct nucleophilic attack, which is too slow for hindered alcohols. We leverage two accelerated pathways:

-

Nucleophilic Catalysis (DMAP): 4-Dimethylaminopyridine (DMAP) attacks

to form a highly electrophilic -

The Sulfene Pathway (Triethylamine): With triethylamine (TEA),

undergoes E1cB elimination to form Sulfene-d2 (

Critical Consideration for d3-Reagents: The Sulfene pathway involves a proton transfer. If the reaction is not strictly anhydrous, or if protic solvents are used, H/D scrambling can occur at the methyl position. Therefore, anhydrous Dichloromethane (DCM) is the mandatory solvent to preserve isotopic purity.

Mechanism Diagram

The following diagram illustrates the dual activation pathways and the risk of elimination.

Figure 1: Dual activation pathways (Sulfene vs. DMAP) and the competing elimination risk.

Experimental Protocol

Reagents:

-

Substrate: Hindered Alcohol (1.0 equiv)[1]

-

Reagent: this compound (

) (1.5 equiv) [Sigma-Aldrich / CIL] -

Base: Triethylamine (TEA) (2.0 equiv) [Distilled over

] -

Catalyst: DMAP (0.1 - 0.2 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) [H2O < 50 ppm]

Pre-Reaction Preparation (Critical)

Since

-

Azeotropic Drying: Dissolve the alcohol in toluene and concentrate in vacuo (3x) to remove trace water.

-

Inert Atmosphere: Flame-dry all glassware and cool under a stream of Argon or Nitrogen.

Step-by-Step Procedure

-

Solvation: Dissolve the dried alcohol (1.0 equiv) in anhydrous DCM (0.2 M concentration).

-

Base Addition: Add TEA (2.0 equiv) and DMAP (0.1 equiv). Stir until dissolved.

-

Cooling: Cool the reaction mixture to -10°C (Ice/Salt bath). Low temperature is the primary defense against elimination.

-

Reagent Addition: Add

(1.5 equiv) dropwise via syringe over 5–10 minutes.-

Note: Rapid addition can cause localized heating, triggering elimination.

-

-

Reaction: Stir at -10°C for 30 minutes, then allow to warm to 0°C.

-

Do not heat to room temperature unless IPC confirms no conversion after 2 hours.

-

-

IPC (In-Process Control): Check TLC or LCMS.

-

Target: Disappearance of Alcohol.[2]

-

Watch: Appearance of non-polar spot (Alkene) or polar spot (Mesylate).

-

-

Quench: Once complete, quench by adding cold saturated

solution with vigorous stirring.

Workup & Isolation

-

Separation: Dilute with cold DCM and separate phases.

-

Acid Wash (Crucial): Wash organic layer with cold 0.1 M HCl or 5% Citric Acid.

-

Reason: Removes TEA and DMAP. If DMAP remains, it can catalyze hydrolysis or elimination during concentration.

-

-

Neutralization: Wash with saturated

, then Brine. -

Drying: Dry over

(avoid -

Concentration: Evaporate solvent at < 30°C . Hindered mesylates are thermally unstable.

Decision Matrix & Troubleshooting

Use the following workflow to adapt the protocol based on real-time observations.

Figure 2: Operational decision tree for reaction monitoring.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield / SM Remaining | Steric hindrance prevents attack; Hydrolysis of MsCl-d3. | Increase DMAP to 0.5 equiv; Ensure strictly anhydrous conditions. |

| Alkene Formation (Elimination) | Base is too strong; Temperature too high. | Switch base to Pyridine (weaker); Keep temp < 0°C; Use Crossland-Servis strictly (no DMAP). |

| Product Decomposition on Silica | Mesylate is acid-sensitive. | Add 1% TEA to eluent; Use neutral alumina instead of silica. |

| H/D Scrambling | Protic source in reaction. | Re-dry alcohol; Ensure DCM is fresh from a solvent system. |

References

-

Crossland, R. K., & Servis, K. L. (1970). A facile synthesis of methanesulfonate esters. The Journal of Organic Chemistry, 35(9), 3195–3196.

- Yoshida, Y., et al. (1999). Efficient synthesis of mesylates from alcohols using catalytic reagents. Tetrahedron, 55, 2183.

-

Sigma-Aldrich. this compound Product Specification.

- Hofmann, A. (2020).Stable Isotope Labeling in Drug Discovery. Wiley-VCH. (Context on metabolic blocking).

Sources

Application Note: High-Fidelity N-Sulfonylation using Methanesulfonyl Chloride-d3 (MsCl-d3)

Abstract & Scope

This technical guide outlines the optimized protocol for the N-sulfonylation of primary and secondary amines using Methanesulfonyl Chloride-d3 (MsCl-d3). While standard sulfonylation is a routine transformation, the use of deuterated reagents introduces critical constraints regarding moisture sensitivity, isotopic dilution, and cost-efficiency. This protocol is designed for researchers in Bioanalysis (LC-MS/MS Internal Standards) and DMPK (Metabolic Stability) , prioritizing high isotopic enrichment (>99 atom% D) and chemical yield.

Scientific Foundation

The Role of MsCl-d3

This compound (

-

LC-MS/MS Internal Standards: The

group provides a +3 Da mass shift, distinguishing the internal standard from the analyte while maintaining identical chromatographic retention (co-elution). -

Metabolic Blocking: Deuteration at the methyl position can attenuate metabolic clearance via the Kinetic Isotope Effect (KIE), specifically inhibiting oxidative demethylation or oxidation at the sulfone

-carbon.

Reaction Mechanism

The reaction proceeds via nucleophilic substitution at the sulfonyl sulfur. While often simplified as a direct displacement, the mechanism for methanesulfonyl chloride specifically can proceed via a Sulfene intermediate (

Key Mechanistic Insight: For MsCl-d3, the sulfene pathway poses a risk of deuterium loss (H/D exchange) if protic sources are present. Therefore, strictly anhydrous conditions are required not just to prevent hydrolysis, but to maintain isotopic integrity.

Figure 1: General reaction flow. The base acts as an HCl scavenger, driving the equilibrium toward the stable sulfonamide.

Critical Material Handling (The "d3" Factor)

Handling deuterated reagents requires stricter discipline than non-labeled synthesis due to cost and isotopic dilution risks.

-

Moisture Sensitivity: MsCl-d3 hydrolyzes rapidly to Methanesulfonic acid-d3 (

) and HCl upon contact with atmospheric moisture.-

Protocol: Handle only in a desiccated glove box or under a positive pressure of dry Nitrogen/Argon.

-

-

Glassware: All glassware must be oven-dried (120°C for >4 hours) and cooled in a desiccator.

-

Solvents: Use only anhydrous solvents (DCM or THF, <50 ppm

).

Step-by-Step Experimental Protocol

Scale: 1.0 mmol Amine (Adjust proportionally)

Phase 1: Preparation

-

Purge: Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar under vacuum; backfill with Argon (

). -

Solvent Prep: Ensure Dichloromethane (DCM) is anhydrous. If unsure, dry over activated 3Å molecular sieves for 24 hours.

Phase 2: Reaction Setup

-

Substrate Dissolution: Add Amine (1.0 mmol, 1.0 eq) to the flask. Dissolve in anhydrous DCM (5 mL) .

-

Base Addition: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 eq) via syringe.

-

Expert Insight: If the amine is an HCl salt, increase base to 2.5 eq to free the amine.

-

-

Thermal Control: Submerge the flask in an ice/water bath (

). Allow to equilibrate for 10 minutes.

Phase 3: Reagent Addition

-

MsCl-d3 Addition: Using a gas-tight microsyringe, add This compound (1.1 mmol, 1.1 eq) dropwise over 5-10 minutes.

-

Visual Cue: Fuming may occur if the needle tip is not submerged or if moisture is present.

-

-

Reaction: Remove the ice bath after 30 minutes and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitoring: Check conversion via LC-MS or TLC.

-

Target: Disappearance of amine starting material.[2]

-

Phase 4: Workup & Purification

-

Quench: Add saturated

(5 mL) to quench unreacted MsCl-d3. Stir vigorously for 5 minutes. -

Extraction: Transfer to a separatory funnel. Extract with DCM (

). -

Washing Sequence (Critical for Purity):

-

Wash 1: 0.1 M HCl (removes unreacted amine and excess base). Skip if product is acid-sensitive.

-

Wash 2: Saturated

(removes methanesulfonic acid byproduct). -

Wash 3: Brine (saturated NaCl).

-

-

Drying: Dry organic layer over anhydrous

, filter, and concentrate in vacuo.

Figure 2: Purification logic flow to isolate high-purity sulfonamide.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of MsCl-d3 | Ensure solvents are <50ppm water. Use fresh MsCl-d3 ampule. |

| Bis-sulfonylation | Excess reagent / High Temp | Strictly control temp at 0°C. Add MsCl-d3 slower. Use exactly 1.0-1.1 eq. |

| Starting Material Remains | Low nucleophilicity of amine | Switch base to Pyridine (acts as solvent and catalyst). Heat to 40°C (risk of degradation). |

| Isotopic Scrambling | H/D Exchange via Sulfene | Avoid strong hydroxide bases. Stick to non-nucleophilic organic bases (TEA, DIPEA). |

References

-

BenchChem. (2025).[1][2][6] Protocol for N-sulfonylation using Methanesulfonyl Chloride. Retrieved from 2[2]

-

Cambridge Isotope Laboratories. (n.d.). Methanesulfonyl chloride (D3, 98%) Handling and Safety. Retrieved from 7

-

ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from 8

-

Organic Syntheses. (n.d.). Preparation of Methanesulfonyl Chloride. Coll. Vol. 4, p.571. Retrieved from 9

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. isotope.com [isotope.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Organic Syntheses Procedure [orgsyn.org]

Revolutionizing Proteome Quantification: A Detailed Workflow Using Deuterated Methanesulfonyl Chloride Standards

Abstract

Quantitative proteomics is a cornerstone of modern biological research, providing critical insights into cellular function, disease mechanisms, and therapeutic targets. Stable isotope labeling coupled with mass spectrometry (MS) has emerged as a powerful strategy for accurate and reproducible protein quantification.[1][2][3][4] This application note details a robust and versatile workflow for quantitative proteomics utilizing methanesulfonyl chloride-d3 (MsCl-d3) as a chemical labeling agent. We will delve into the underlying chemical principles, provide a comprehensive, step-by-step protocol, and offer expert insights into experimental design and data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to implement a reliable and cost-effective method for relative protein quantification.

Introduction: The Imperative for Accurate Protein Quantification

Understanding complex biological systems necessitates the precise measurement of changes in protein abundance. Quantitative proteomics addresses this need by enabling the comparison of protein levels across different cellular states, tissues, or experimental conditions.[5] Among the various approaches, chemical labeling with stable isotopes offers significant advantages by allowing the multiplexed analysis of samples in a single liquid chromatography-mass spectrometry (LC-MS) run, which minimizes experimental variability and enhances quantitative accuracy.[2][6][7]

While several chemical labeling reagents are commercially available, methanesulfonyl chloride (MsCl) presents a simple, efficient, and cost-effective alternative.[8] Its deuterated form, MsCl-d3, allows for the introduction of a stable isotope tag onto peptides, creating a predictable mass shift that can be readily detected by a mass spectrometer. This application note provides a comprehensive guide to implementing a quantitative proteomics workflow using MsCl-d3 labeled standards.

The Chemistry of Methanesulfonyl Chloride Labeling

Methanesulfonyl chloride is a highly reactive organosulfur compound that readily reacts with primary and secondary amines to form stable methanesulfonamides.[8][9][10] In the context of proteomics, MsCl targets the N-terminal α-amine and the ε-amine of lysine residues within peptides. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the MsCl, followed by the elimination of hydrogen chloride (HCl).[9] A non-nucleophilic base, such as triethylamine (TEA), is required to neutralize the HCl produced and drive the reaction to completion.[9]

The use of deuterated methanesulfonyl chloride (CH₃SO₂Cl vs. CD₃SO₂Cl) introduces a 3-Dalton mass difference for each labeling site. This mass difference is the foundation for relative quantification.

Diagram: MsCl-d3 Labeling Reaction

Below is a diagram illustrating the chemical reaction between a peptide's primary amine and this compound.

A schematic of the nucleophilic reaction between a peptide's primary amine and MsCl-d3.

The MsCl-d3 Quantitative Proteomics Workflow

The overall workflow is a multi-step process that begins with sample preparation and culminates in data analysis. Each stage is critical for achieving accurate and reproducible results.

Diagram: Overall Experimental Workflow

The following diagram provides a high-level overview of the entire quantitative proteomics workflow using MsCl-d3 labeling.

A comprehensive overview of the MsCl-d3 quantitative proteomics workflow.

Detailed Protocols

Safety Precaution: Methanesulfonyl chloride is corrosive, toxic, and a lachrymator.[8][9][11] Always handle it in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction can be exothermic, so controlled addition of MsCl at low temperatures is crucial.[9]

Protein Extraction and Digestion

This protocol is a general guideline and may need optimization based on the specific sample type.

Materials:

-

Lysis buffer (e.g., 8M urea in 100 mM TEAB, with protease inhibitors)

-

BCA Protein Assay Kit

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Tris(2-carboxyethyl)phosphine (TCEP) - optional alternative to DTT

Protocol:

-

Protein Extraction:

-

For cultured cells, wash with ice-cold PBS and lyse in a suitable lysis buffer.

-

For tissues, homogenize the tissue in lysis buffer on ice.[12]

-

Sonicate the lysate to shear DNA and reduce viscosity.

-

Centrifuge at high speed to pellet cellular debris and collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA assay or a similar protein quantification method.[12] This is crucial for ensuring equal protein loading for digestion and labeling.

-

-

Reduction and Alkylation:

-

To a known amount of protein (e.g., 100 µg), add DTT to a final concentration of 10 mM.

-

Incubate at 56°C for 30 minutes to reduce disulfide bonds.

-

Cool the sample to room temperature.

-

Add IAA to a final concentration of 20 mM.

-

Incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.

-

-

Protein Digestion:

-

Dilute the urea concentration of the sample to less than 2M with 100 mM TEAB to ensure trypsin activity.

-

Add trypsin at a 1:50 (trypsin:protein) ratio.

-

Incubate overnight at 37°C.

-

Stop the digestion by adding formic acid to a final concentration of 1%.

-

Peptide Labeling with MsCl-d0 and MsCl-d3

Materials:

-

Digested peptide samples

-

Methanesulfonyl chloride (MsCl-d0)

-

This compound (MsCl-d3)

-

Anhydrous acetonitrile (ACN)

-

Triethylamine (TEA)

-

Hydroxylamine

Protocol:

-

Peptide Desalting: Desalt the digested peptide samples using a C18 solid-phase extraction (SPE) cartridge to remove urea, salts, and other contaminants. Elute the peptides in a suitable solvent (e.g., 80% ACN, 0.1% formic acid) and dry them completely using a vacuum centrifuge.

-

Reconstitution: Reconstitute the dried peptides in a labeling buffer (e.g., 100 mM TEAB).

-

Labeling Reaction:

-

Prepare fresh labeling solutions of MsCl-d0 and MsCl-d3 in anhydrous ACN. The concentration will need to be optimized, but a starting point is a 10-fold molar excess of MsCl over the estimated number of primary amines.

-

To the "light" sample, add the MsCl-d0 solution.

-

To the "heavy" sample, add the MsCl-d3 solution.

-

Immediately add TEA to each sample to a final concentration of ~50 mM.

-

Incubate at room temperature for 1 hour.

-

-

Quenching the Reaction: Quench the reaction by adding hydroxylamine to a final concentration of 5% to react with any excess MsCl. Incubate for 15 minutes.

-

Sample Mixing: Combine the "light" and "heavy" labeled samples at a 1:1 ratio based on the initial protein quantification.

-

Final Desalting: Perform a final desalting step using a C18 SPE cartridge to remove the labeling reagents and buffer salts. Elute and dry the combined labeled peptide sample.

LC-MS/MS Analysis

The specific parameters for LC-MS/MS analysis will depend on the instrument used. The following is a general guideline.

Protocol:

-

Reconstitution: Reconstitute the final dried peptide sample in a suitable LC-MS loading buffer (e.g., 2% ACN, 0.1% formic acid).

-

Chromatographic Separation: Separate the peptides using a reversed-phase nano-LC column with a gradient of increasing ACN concentration.

-

Mass Spectrometry:

-

Acquire data in a data-dependent acquisition (DDA) mode.

-

The mass spectrometer should be programmed to alternate between a full MS scan and a series of MS/MS scans on the most abundant precursor ions.

-

Ensure the MS1 scan has high resolution to resolve the isotopic envelopes of the light and heavy labeled peptide pairs.

-

Data Analysis and Interpretation

Specialized proteomics software is required for the analysis of stable isotope labeling data.

General Workflow:

-

Database Searching: The raw MS/MS data is searched against a protein sequence database to identify the peptides.[6] The search parameters must include the mass modifications corresponding to the MsCl-d0 and MsCl-d3 labels on the N-terminus and lysine residues.

-

Peptide Quantification: The software will identify the "light" and "heavy" peptide pairs based on their mass difference and co-elution profile. The relative quantification is determined by calculating the ratio of the peak areas or intensities of the heavy-labeled peptide to the light-labeled peptide.[2][6]

-

Protein Quantification: The peptide ratios are then aggregated to determine the relative abundance of the corresponding proteins.

-

Statistical Analysis: Perform statistical analysis to identify proteins that are significantly up- or down-regulated between the experimental and control conditions.

Data Presentation

Quantitative proteomics data is typically presented in a table format, highlighting the proteins with significant changes in abundance.

Table 1: Example Quantitative Proteomics Data Summary

| Protein Accession | Gene Name | Protein Description | Log2 Fold Change (Heavy/Light) | p-value |

| P02768 | ALB | Serum albumin | -0.15 | 0.68 |

| Q9Y6K9 | HSP90AA1 | Heat shock protein HSP 90-alpha | 2.10 | 0.005 |

| P60709 | ACTB | Actin, cytoplasmic 1 | 0.05 | 0.92 |

| P10636 | G6PD | Glucose-6-phosphate 1-dehydrogenase | -1.85 | 0.012 |

Troubleshooting and Expert Insights

-

Incomplete Labeling: If labeling is incomplete, you will observe a mix of labeled and unlabeled peptides, complicating quantification. To address this, ensure all reagents are fresh and anhydrous, and consider optimizing the MsCl concentration and reaction time.

-

Side Reactions: MsCl can potentially react with other nucleophilic residues, such as serine, threonine, and tyrosine, although the reaction with primary amines is much more favorable under the described conditions. LC-MS/MS analysis will help identify any unexpected modifications.

-

Ratio Compression: In highly complex samples, co-isolation of a labeled peptide with another isobaric peptide can lead to an underestimation of the true abundance ratio.[13] While less of an issue with precursor-ion-based quantification compared to isobaric tagging methods, it is still a factor to be aware of.

Conclusion